molecular formula C18H24N4O2S B2685954 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide CAS No. 1100095-01-9

2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide

Cat. No.: B2685954
CAS No.: 1100095-01-9
M. Wt: 360.48
InChI Key: WNBMNHBOZDRLJG-UHFFFAOYSA-N
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Description

2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide is a complex organic compound with the molecular formula C18H24N4O2S and a molecular weight of 360.48. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, a cyclopropyl group, and a methylsulfanyl group. It also contains a formamido group and a diethylacetamide moiety.

Chemical Reactions Analysis

The specific chemical reactions that 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide undergoes are not well-documented. based on its structure, it can be inferred that the compound may undergo various types of reactions, including:

    Oxidation: The methylsulfanyl group could be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group could be reduced to an amine.

    Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The scientific research applications of 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide are not explicitly detailed in the available literature. compounds with similar structures are often studied for their potential biological activities, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As potential inhibitors or activators of biological pathways.

    Medicine: As candidates for drug development, particularly for their potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As specialty chemicals in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide include other pyridine derivatives with various substituents These compounds may share some structural features but differ in their specific substituents and functional groups, leading to differences in their chemical and biological properties

Properties

IUPAC Name

3-cyano-6-cyclopropyl-N-[2-(diethylamino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-5-22(6-2)16(23)11-21(3)18(24)13-9-15(12-7-8-12)20-17(25-4)14(13)10-19/h9,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBMNHBOZDRLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C(=O)C1=CC(=NC(=C1C#N)SC)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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